(3beta)-cholest-5-en-3-yl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
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Overview
Description
The compound 9A,11A-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 2-[(8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE is a complex organic moleculecyclopenta[a]phenanthrenes and is characterized by its intricate structure, which includes multiple rings and functional groups
Preparation Methods
The synthesis of 9A,11A-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 2-[(8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent attachment of the chromenyl acetate moiety. The synthetic routes typically involve:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.
Functional Group Modifications: Introduction of functional groups such as methyl and heptan-2-yl groups.
Esterification: Attachment of the chromenyl acetate moiety through esterification reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
9A,11A-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 2-[(8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE: undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9A,11A-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 2-[(8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE: has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9A,11A-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 2-[(8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.
Comparison with Similar Compounds
9A,11A-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 2-[(8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE: can be compared with similar compounds such as:
Dihydrocholesterol: Shares a similar cyclopenta[a]phenanthrene core but lacks the chromenyl acetate moiety.
5alpha-Cholestane: Another compound with a similar core structure but different functional groups.
The uniqueness of 9A,11A-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 2-[(8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE
Properties
Molecular Formula |
C45H58O5 |
---|---|
Molecular Weight |
678.9 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C45H58O5/c1-28(2)11-10-12-29(3)37-18-19-38-35-16-15-32-25-33(21-23-44(32,5)39(35)22-24-45(37,38)6)49-42(47)27-48-40-20-17-34-36(31-13-8-7-9-14-31)26-41(46)50-43(34)30(40)4/h7-9,13-15,17,20,26,28-29,33,35,37-39H,10-12,16,18-19,21-25,27H2,1-6H3/t29-,33+,35+,37-,38+,39+,44+,45-/m1/s1 |
InChI Key |
HRGCOWQFCCAQSE-XUGJMRNFSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)O[C@H]4CC[C@@]5([C@H]6CC[C@]7([C@H]([C@@H]6CC=C5C4)CC[C@@H]7[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)OC4CCC5(C6CCC7(C(C6CC=C5C4)CCC7C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
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